Beyond the Rule of Five: Engineering PROTAC Permeability and Efficacy with tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Beyond the Rule of Five: Engineering PROTAC Permeability and Efficacy with tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
As the pharmaceutical industry ventures deeper into "beyond Rule of Five" (bRo5) chemical space, the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—demands rigorous physicochemical optimization. A critical determinant of a PROTAC’s success is its linker.
This technical guide explores the structural rationale, mechanistic advantages, and synthetic methodologies surrounding tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS 1373210-02-6) , a highly specialized bifunctional linker engineered to overcome the passive permeability bottlenecks that frequently plague targeted protein degraders.
Physicochemical Profiling & Structural Identity
CAS 1373210-02-6 is a versatile, orthogonally protected aliphatic linker. It features a primary hydroxyl group poised for electrophilic activation, a flexible 5-carbon (C5) alkyl spacer, and an N-methylated secondary amine protected by a tert-butyloxycarbonyl (Boc) group [3].
Table 1: Physicochemical Properties of CAS 1373210-02-6
| Property | Value / Description |
| Chemical Name | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate |
| CAS Number | 1373210-02-6 |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| SMILES String | CC(C)(C)OC(=O)N(C)CCCCCO |
| Key Functional Groups | Primary -OH, Boc-protected N-methyl amine |
| Primary Application | E3 Ligand-Linker building block for PROTACs and ADCs |
The Causality of Linker Design: Why N-Methylation and Alkyl Chains?
PROTACs inherently suffer from poor passive membrane permeability due to their high molecular weight (>800 Da) and large topological polar surface area (TPSA). The selection of CAS 1373210-02-6 is not arbitrary; it is rooted in strict biophysical causality.
The N-Methylation Advantage
Hydrogen bond donors (HBDs) carry a severe energetic penalty during the desolvation process required for a molecule to traverse a lipid bilayer. By utilizing an N-methylated amine rather than a primary amine, this linker permanently eliminates one HBD from the final PROTAC scaffold. Studies have conclusively shown that N-methylation within PROTAC linkers significantly enhances passive permeability by reducing the desolvation energy and overall TPSA [1].
Alkyl vs. PEG Chains: Hydrophobic Collapse
While Polyethylene Glycol (PEG) linkers are frequently used to improve aqueous solubility, their ether oxygens act as hydrogen bond acceptors, which can hinder cell entry. In contrast, the C5 alkyl chain of CAS 1373210-02-6 undergoes a phenomenon known as hydrophobic collapse in aqueous environments. The alkyl chain folds upon itself, shielding the polar surface area of the attached warheads, thereby facilitating superior passive diffusion across nonpolar cell membranes [2][4].
Table 2: Impact of Linker Chemistry on PROTAC Physicochemical Properties
| Linker Architecture | HBD Penalty | Lipophilicity (cLogP) | Passive Permeability (Pₑ) | Aqueous Solubility |
| Standard PEG-based | High | Lower | Low | High |
| Standard Alkyl-based | Moderate | Higher | Moderate | Low to Moderate |
| N-Methyl Alkyl (CAS 1373210-02-6) | Lowest | Highest | Highest | Low |
Mechanistic Role in Targeted Protein Degradation
PROTACs operate via event-driven pharmacology. The linker must provide the exact spatial geometry required to recruit an E3 Ubiquitin Ligase to a Protein of Interest (POI) without inducing severe steric clashes. The 5-carbon length of CAS 1373210-02-6 provides a highly validated topological distance that promotes positive cooperativity during ternary complex formation.
Ternary complex formation and ubiquitin-proteasome degradation pathway mediated by PROTACs.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The orthogonal protection of CAS 1373210-02-6 allows for a highly controlled, two-stage conjugation process.
Protocol 1: Electrophilic Activation of the Hydroxyl Group (Mesylation)
Causality: The primary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the C5 terminus for downstream nucleophilic substitution (Sₙ2) by a target ligand (warhead).
Step-by-Step Methodology:
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Preparation: Dissolve CAS 1373210-02-6 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Rationale: Trace moisture will rapidly hydrolyze methanesulfonyl chloride into unreactive methanesulfonic acid, drastically reducing yield.
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Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the reaction flask to 0 °C using an ice bath. Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Cooling prevents exothermic degradation of the starting material.
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Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (which stains strongly with KMnO₄) will disappear, replaced by a distinct, less polar spot representing the mesylated intermediate.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess MsCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection and E3 Ligand Amide Coupling
Causality: Once the warhead is attached via the mesylate, the Boc group must be removed to reveal the secondary N-methyl amine, which is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a Thalidomide or VHL derivative).
Step-by-Step Methodology:
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Deprotection: Dissolve the warhead-linker conjugate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour. Rationale: TFA efficiently cleaves the Boc carbamate, releasing isobutylene and CO₂ gases.
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Solvent Removal & Azeotropic Drying: Concentrate the mixture in vacuo. Co-evaporate the residue with toluene (3x). Self-Validation: TFA strongly ion-pairs with the newly formed secondary amine. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid. Residual TFA will poison the basic coupling reagents in the next step.
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Coupling Setup: Dissolve the resulting amine TFA salt and the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
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Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the amine salt. Add HATU (1.2 eq) to activate the carboxylic acid. Stir at room temperature for 4–6 hours.
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Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.
Step-by-step synthetic workflow for PROTAC assembly using CAS 1373210-02-6 as a linker.
References
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Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters ACS Publications[Link]
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Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability American Chemical Society - ACS Figshare[Link]
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1373210-02-6 (C11H23NO3) - PubChemLite PubChem / uni.lu[Link]
